molecular formula C9H7BrFN3 B15318504 5-(2-bromo-6-fluorophenyl)-1H-pyrazol-3-amine

5-(2-bromo-6-fluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B15318504
M. Wt: 256.07 g/mol
InChI Key: QQAMRUKHXXVTAF-UHFFFAOYSA-N
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Description

5-(2-bromo-6-fluorophenyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a bromo and fluoro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromo-6-fluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-bromo-6-fluoroaniline with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(2-bromo-6-fluorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2-bromo-6-fluorophenyl)-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-bromo-6-fluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-bromo-6-fluorophenyl)oxazole
  • 5-(2-bromo-6-fluorophenyl)thiazole
  • 5-(2-bromo-6-fluorophenyl)imidazole

Uniqueness

5-(2-bromo-6-fluorophenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole ring. This combination imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C9H7BrFN3

Molecular Weight

256.07 g/mol

IUPAC Name

5-(2-bromo-6-fluorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H7BrFN3/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14)

InChI Key

QQAMRUKHXXVTAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=CC(=NN2)N)F

Origin of Product

United States

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